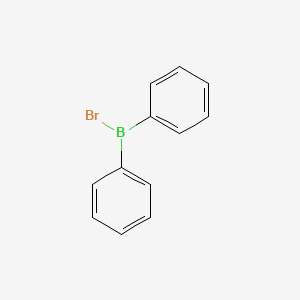

Bromodiphenylborane

Description

Significance of Organoborane Compounds in Modern Chemistry

Organoborane compounds, which feature a carbon-boron bond, are of paramount importance in modern synthetic chemistry. nih.govmdpi.com Their utility stems from the diverse and efficient methods available for their synthesis, often with excellent stereochemical control. guidechem.com The carbon-boron bond can be readily transformed into carbon-carbon or carbon-heteroatom bonds through a variety of powerful reactions, including the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. nsf.govthieme-connect.de This versatility has made organoboranes indispensable intermediates in the synthesis of complex molecules, natural products, and advanced materials. thieme-connect.de

The reactivity of organoboranes is largely governed by the nature of the substituents on the boron atom. mdpi.com Halogenated organoboranes, such as bromodiphenylborane, are particularly significant due to the electron-withdrawing nature of the halogen, which enhances the Lewis acidity of the boron center. This heightened electrophilicity makes them powerful reagents for a range of chemical processes.

Historical Context of Bromodiphenylborane Investigations

The investigation of organoboranes dates back to the mid-20th century, with the pioneering work of H.C. Brown on hydroboration, for which he was awarded the Nobel Prize in Chemistry in 1979. nobelprize.org This reaction provided a convenient route to a wide variety of organoboranes. The study of haloboration, the addition of a boron-halogen bond across an unsaturated system, also has a rich history, providing access to functionalized organoboranes. nih.gov

Scope and Research Trajectories of Bromodiphenylborane Studies

Research involving bromodiphenylborane has evolved along several key trajectories, primarily centered on its utility as a potent Lewis acid and as a precursor to other valuable organoboron compounds.

One major area of investigation is its application as a Lewis acid catalyst. The strong electrophilicity of the boron atom in bromodiphenylborane allows it to activate a variety of functional groups. rsc.org It has been effectively used for the cleavage of acetals and ethers, demonstrating a high degree of chemoselectivity. illinois.edursc.org For instance, it can selectively cleave certain types of ether protecting groups while leaving others, such as silyl (B83357) ethers, intact. rsc.org

Another significant research direction involves the use of bromodiphenylborane in the synthesis of more complex boron-containing molecules. It serves as a key starting material for the preparation of various diphenylboryl derivatives through the substitution of the bromide ion. nobelprize.orgfigshare.com These reactions have been employed to create novel ligands for transition metal complexes and to synthesize boronium species. nobelprize.orgfigshare.comacs.org

Furthermore, bromodiphenylborane has found application in polymerization chemistry. Specifically, it has been utilized in haloboration-phenylboration polymerization with diyne monomers to create π-conjugated organoboron polymers. researchgate.net These materials are of interest for their potential electronic and optical properties.

The reactivity of the boron-bromide bond also allows for its participation in haloboration reactions, adding to the synthetic chemist's toolkit for the stereoselective functionalization of alkynes. nih.gov The resulting vinylboranes are versatile intermediates for further transformations.

Below is a table summarizing the key properties of Bromodiphenylborane.

| Property | Value |

| Chemical Formula | C12H10BBr |

| Molecular Weight | 244.92 g/mol |

| CAS Number | 5123-17-1 |

| Boiling Point | 299.4 ± 23.0 °C at 760 mmHg |

| Density | 1.3 ± 0.1 g/cm³ |

Properties

CAS No. |

5123-17-1 |

|---|---|

Molecular Formula |

C12H10BBr |

Molecular Weight |

244.92 g/mol |

IUPAC Name |

bromo(diphenyl)borane |

InChI |

InChI=1S/C12H10BBr/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |

InChI Key |

XADXBBARFYCIQU-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=CC=C1)(C2=CC=CC=C2)Br |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Bromodiphenylborane

Fundamental Reaction Pathways

Bromodiphenylborane exhibits pronounced electrophilic character, a direct consequence of the electron-deficient nature of its boron center. This deficiency drives its behavior as a Lewis acid, a substance capable of accepting an electron pair. msu.edusolubilityofthings.comlibretexts.orglibretexts.org In organic reactions, this Lewis acidity is the cornerstone of its reactivity, allowing it to activate and participate in a variety of transformations. msu.edusolubilityofthings.comlibretexts.orglibretexts.org The boron atom in bromodiphenylborane possesses a vacant p-orbital, making it an ideal candidate for accepting electron density from electron-rich species, known as nucleophiles or Lewis bases. solubilityofthings.comlibretexts.orglibretexts.org

This electrophilic nature is analogous to that of other well-known Lewis acids like boron trifluoride (BF₃) and aluminum chloride (AlCl₃), which are widely used as catalysts in organic synthesis. solubilityofthings.com The interaction between the electrophilic boron center and a nucleophile initiates many of its characteristic reactions. libretexts.orglibretexts.org The strength of its Lewis acidity can be influenced by the phenyl groups, which can modulate the electron density at the boron center through inductive and resonance effects. This inherent electrophilicity and Lewis acidity are fundamental to understanding the reaction pathways detailed in the subsequent sections. researchgate.net

Bromodiphenylborane is known to react with alkynes in a process called bromoboration. thieme-connect.de This reaction involves the addition of the boron and bromine atoms across the carbon-carbon triple bond. For instance, experimental data confirms that bromodiphenylborane reacts with ethyl propynoate (B1239298), an ester of the simplest acetylenic carboxylic acid. thieme-connect.dewikipedia.org

The mechanism and stereoselectivity of bromoboration can be complex and are often dependent on the reaction conditions. nih.gov Theoretical studies, such as those using ab initio calculations, have been employed to understand the mechanistic details of alkyne bromoboration. muni.cz These studies investigate the interaction between the borane (B79455) and the alkyne, modeling transition states to elucidate the reaction pathway. muni.cz The stereochemical outcome, whether syn- or anti-addition, can be highly sensitive to factors like temperature and solvent. For example, in the bromoboration of terminal alkynes with other bromoboranes like BBr₃, the reaction at -80 °C can favor syn-addition, while at -40 °C, the anti-addition product may dominate. nih.gov While specific stereoselectivity data for bromodiphenylborane with ethyl propynoate requires further detailed investigation, the general principles of bromoboration suggest a versatile reactivity pattern. nih.gov

Table 1: Bromoboration Reaction Details

| Reactant 1 | Reactant 2 | Reaction Type | Key Feature |

|---|---|---|---|

| Bromodiphenylborane | Ethyl Propynoate | Bromoboration | Addition across the C≡C triple bond. thieme-connect.de |

| BBr₃ | Terminal Alkynes | Bromoboration | Stereoselectivity is temperature-dependent. nih.gov |

The reaction of electrophiles with conjugated dienes can proceed via 1,2- or 1,4-addition pathways. masterorganicchemistry.com When an electrophile like HBr adds to a conjugated diene, it typically forms a resonance-stabilized allylic carbocation intermediate. youtube.com The subsequent attack by the nucleophile (Br⁻) can occur at either of the two electron-deficient carbons, leading to a mixture of products. masterorganicchemistry.comyoutube.com

By analogy, the reaction of bromodiphenylborane with a conjugated diene would be expected to proceed through a similar mechanism. The electrophilic boron atom would initiate the reaction by attacking one of the double bonds, leading to the formation of a resonance-stabilized allylic borane intermediate. The bromide ion would then attack one of the carbons of the allylic system. This process would result in the formation of allylic boron derivatives. The regioselectivity of this addition (1,2- vs. 1,4-addition) would likely be influenced by both kinetic and thermodynamic factors, such as reaction temperature and the structure of the diene. masterorganicchemistry.com

As a potent Lewis acid, bromodiphenylborane readily interacts with a wide array of nucleophilic reagents and Lewis bases. libretexts.orglibretexts.org Nucleophiles are defined as species that can donate an electron pair to form a new covalent bond, a definition that aligns perfectly with that of a Lewis base. libretexts.orgaskfilo.com Therefore, the reactions of bromodiphenylborane with nucleophiles are fundamentally Lewis acid-base interactions. libretexts.orglibretexts.org

Common nucleophiles/bases include species with lone pairs of electrons, such as amines, ethers, and halide ions. libretexts.orglibretexts.org The interaction involves the donation of the electron pair from the nucleophile to the vacant orbital of the boron atom in bromodiphenylborane, forming a coordinate covalent bond. This can result in the formation of a stable adduct or can be the initial step in a more complex reaction sequence. The strength of this interaction depends on the nucleophilicity of the reagent and the Lewis acidity of the borane.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are characterized by a highly polar carbon-metal bond, which renders the carbon atom strongly nucleophilic and basic. wikipedia.orgsaskoer.calibretexts.orglibretexts.org Consequently, they react readily with electrophilic species like bromodiphenylborane.

The reaction involves the nucleophilic attack of the carbanionic carbon from the organometallic reagent on the electrophilic boron atom of bromodiphenylborane. This results in the displacement of the bromide ion and the formation of a new carbon-boron bond. For example, reacting bromodiphenylborane with a Grignard or organolithium reagent would yield a triorganoborane.

Reaction Scheme: Ph₂BBr + R-M → Ph₂B-R + M-Br (where R = alkyl or aryl group; M = Li or MgX)

This type of reaction is a standard method for the synthesis of mixed triorganoboranes. The high reactivity of organolithium and Grignard reagents ensures that these reactions are generally efficient. saskoer.camt.com However, due to their strong basicity, care must be taken to exclude protic functional groups that could be deprotonated by the organometallic reagent. libretexts.orglibretexts.org Organolithium reagents are generally considered more reactive and more basic than their Grignard counterparts. saskoer.camt.com

Table 2: Reactivity of Bromodiphenylborane with Nucleophiles and Organometallics

| Reagent Type | Example | Nature of Reagent | Reaction with Bromodiphenylborane |

|---|---|---|---|

| Nucleophiles/Bases | Amines, Ethers | Electron-pair donor (Lewis Base). libretexts.org | Forms an adduct via Lewis acid-base interaction. |

| Grignard Reagents | RMgX | Strongly nucleophilic and basic carbon. libretexts.orgmasterorganicchemistry.com | Displaces bromide to form a C-B bond, yielding a triorganoborane. psu.educhemguide.co.uk |

| Organolithium Reagents | RLi | Highly nucleophilic and very strong base. wikipedia.orgmt.comuniurb.it | Displaces bromide to form a C-B bond, yielding a triorganoborane. saskoer.calibretexts.org |

Transmetalation Reactions Involving Bromodiphenylborane

Transmetalation, a fundamental process in organometallic chemistry, involves the transfer of an organic group from one metal to another. Bromodiphenylborane (Ph₂BBr) participates in such reactions, particularly with less nucleophilic organometallic reagents. scribd.comscribd.comchemistry-chemists.com A general method for the synthesis of organoboranes involves the transmetalation reaction of organometallic compounds with boron trihalides (BX₃). scribd.com While boronic acid derivatives are often synthesized from triorganoborates and organolithium or Grignard reagents, boron trihalides like bromodiphenylborane are more suitable for transmetalation with organometallic compounds based on elements such as tin (Sn), zirconium (Zr), lead (Pb), and mercury (Hg). scribd.comscribd.comchemistry-chemists.com

An illustrative example is the reaction of tetraphenyltin (B1683108) (Ph₄Sn) with boron trichloride (B1173362) (BCl₃), which yields phenylboron dichloride (PhBCl₂) and diphenyltin (B89523) dichloride (Ph₂SnCl₂). scribd.comscribd.comchemistry-chemists.com Although this specific example does not use bromodiphenylborane, it demonstrates the principle of transmetalation with organotin compounds, a reaction type where Ph₂BBr can be employed.

In a more specific instance involving a pyridylborate, the reaction of Li(py)₂BMe₂ with bromodiphenylborane resulted in the formation of a tricyclic bis(organo)boronium dimethylbis(2-pyridyl)borate species, [Ph₂B(μ-py)₂BMe₂], in approximately 90% yield. researchgate.netresearchgate.net This reaction showcases the utility of bromodiphenylborane in creating complex boron-containing structures through a transmetalation-like process involving a lithium salt.

Interactive Table: Examples of Transmetalation Reactions

| Reactant 1 | Reactant 2 | Product(s) | Notes |

|---|---|---|---|

| Organometallic compounds (e.g., based on Pb, Hg, Sn, Zr) | Bromodiphenylborane | Organoboranes | General applicability with less nucleophilic organometallics. scribd.comscribd.comchemistry-chemists.com |

| Li(py)₂BMe₂ | Bromodiphenylborane | [Ph₂B(μ-py)₂BMe₂] | High yield (approx. 90%) formation of a complex boronium species. researchgate.netresearchgate.net |

Formation of Heterocyclic Structures (e.g., Dioxaborepines)

For instance, the reaction of bromodiphenylborane with diols could theoretically lead to the formation of dioxaborinanes or other boron-containing heterocycles, depending on the chain length separating the hydroxyl groups. The principle is analogous to the cleavage of acetals, where bromodiphenylborane can be used as an alternative to dimethylbromoborane (Me₂BBr). scribd.comscribd.com This reactivity highlights its capacity to interact with oxygen-containing functional groups to form B-O bonds, a key step in the synthesis of oxygen-containing boron heterocycles.

Further research would be needed to explicitly confirm and detail the conditions and outcomes of using bromodiphenylborane for the synthesis of specific heterocyclic structures like dioxaborepines.

Mechanistic Probes and Elucidation Studies

The study of reaction mechanisms is crucial for understanding and optimizing chemical transformations. rsc.org This involves identifying intermediates and transition states to map the energetic landscape of a reaction. sumitomo-chem.co.jp

Analysis of Reaction Intermediates and Transition States

A reaction mechanism can be understood by examining the intermediates and transition states along the reaction pathway. sumitomo-chem.co.jp Intermediates are transient species that exist in energy minima between reaction steps, while transition states represent the highest energy points along the reaction coordinate. organicchemistrytutor.comlibretexts.org

In the context of reactions involving boranes, computational studies have been instrumental in identifying the structures of intermediates and transition states. researchgate.net For example, in the metal-free C-H borylation of N-heteroarenes with boron trifluoride, computational analysis revealed the structures of intermediates and transition states for the frustrated Lewis pair (FLP)-type activation pathway. researchgate.net While this study does not directly involve bromodiphenylborane, it exemplifies the methodologies used to analyze such reaction pathways. The analysis often involves locating stationary points on the potential energy surface and connecting them via intrinsic reaction coordinate (IRC) calculations. smu.edu

The reaction of ethylene (B1197577) with HBr provides a classic example of a two-step reaction with a carbocation intermediate, which can be visualized on an energy diagram with two transition states. libretexts.org Similar principles apply to more complex reactions, where each step has its own activation energy and transition state. organicchemistrytutor.comlibretexts.org Experimental techniques, often combined with computational chemistry, are powerful tools for detecting and characterizing these fleeting species. rsc.org

Computational Mechanistic Insights into Reaction Pathways

Computational chemistry offers profound insights into reaction mechanisms that are often difficult to obtain experimentally. rsc.orgrsc.org By calculating the energies of reactants, intermediates, transition states, and products, the most energetically favorable reaction path can be determined. sumitomo-chem.co.jp

For reactions involving boranes, density functional theory (DFT) calculations are commonly employed to elucidate mechanisms. researchgate.net These calculations can provide detailed information about bond formation and breaking, as well as the energetics of the entire reaction profile. researchgate.netsmu.edu For instance, computational studies on transfer hydrogenation reactions using amine-boranes have helped to distinguish between different possible mechanistic pathways. nih.gov

The combination of mass spectrometry and computational chemistry has proven to be a particularly effective strategy for exploring reaction mechanisms. rsc.org Mass spectrometry can identify potential reaction intermediates, while computational methods provide detailed structural and energetic information. rsc.org This synergistic approach allows for a comprehensive understanding of complex catalytic cycles and reaction pathways. rsc.org Although direct computational studies on bromodiphenylborane-mediated reactions were not found in the search results, the established methodologies are readily applicable to investigate its reactivity.

Interactive Table: Key Concepts in Mechanistic Analysis

| Concept | Description | Relevance to Bromodiphenylborane |

|---|---|---|

| Reaction Intermediate | A transient species at an energy minimum between reaction steps. libretexts.org | Could include boronium ions or other boron-containing species formed during a reaction. |

| Transition State | The highest energy point on the reaction coordinate between reactants and products/intermediates. organicchemistrytutor.com | Represents the energy barrier for a given reaction step involving bromodiphenylborane. |

| Computational Chemistry | The use of computer simulations to solve chemical problems. rsc.org | Can be used to model reaction pathways, and calculate the structures and energies of intermediates and transition states in bromodiphenylborane reactions. sumitomo-chem.co.jpresearchgate.net |

| DFT Calculations | A quantum mechanical modeling method to investigate the electronic structure of many-body systems. researchgate.net | A common computational tool to study the mechanisms of reactions involving boranes. researchgate.net |

Applications of Bromodiphenylborane in Advanced Organic Synthesis

Role as a Reagent in Carbon-Carbon Bond Formation

While bromodiphenylborane itself is a powerful Lewis acid, its derivatives play a crucial role in foundational carbon-carbon bond-forming reactions. The boron center can be functionalized to create organoboron compounds that are key partners in cross-coupling methodologies.

Precursor in Suzuki-Miyaura Type Coupling Methodologies

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgwwjmrd.com The general mechanism involves three primary steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the organic group from the boron atom to the palladium(II) complex, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. libretexts.org

While boronic acids and their esters are the most common organoboron reagents used in this reaction, they can be prepared from a variety of boron precursors. organic-chemistry.orgnih.gov Arylboronic acids, for instance, can be synthesized through methods involving Grignard reagents or aryl lithium compounds with borate (B1201080) esters, which can be conceptually linked back to foundational boron halides. organic-chemistry.org The utility of the Suzuki-Miyaura reaction lies in its broad functional group tolerance and its capacity to create biaryl structures, which are prevalent in pharmaceuticals and materials science. nih.govmdpi.com

Utility in Bromoboration Reactions

Bromoboration involves the addition of a boron-bromine bond across an unsaturated carbon-carbon bond, such as an alkyne or alkene. This reaction serves as an efficient method for the simultaneous introduction of both a boron moiety and a bromine atom onto a carbon framework. Reagents like boron tribromide (BBr₃) are commonly used for this transformation. nih.gov

The reaction of BBr₃ with alkynes can proceed via different pathways, including syn-addition or anti-addition, depending on the reaction conditions and the substrate. For example, the bromoboration of diphenylacetylene (B1204595) with BBr₃ can yield a syn-addition product. nih.gov These resulting vinylboranes are valuable synthetic intermediates, as the boron group can be further functionalized, for instance, through oxidation to a ketone or in cross-coupling reactions, while the vinyl bromide remains available for other transformations like Negishi coupling. nih.gov

Allylboration Reactions and Stereoselective Synthesis

Allylboration is a powerful and widely used method for the stereoselective synthesis of homoallylic alcohols from aldehydes, ketones, and imines. researchgate.net The reaction involves the addition of an allylboron species to a carbonyl group, proceeding through a highly ordered, six-membered cyclic transition state, often referred to as a Zimmerman-Traxler type transition state. nih.gov This predictable transition state geometry allows for a high degree of stereocontrol, making it a valuable tool in asymmetric synthesis. researchgate.netnih.gov

The stereochemistry of the resulting homoallylic alcohol is dependent on the geometry of the allylborane reagent. For instance, (E)-crotylboronates typically yield anti-homoallylic alcohols, while (Z)-crotylboronates produce the corresponding syn-diastereomers. researchgate.net The development of chiral allylborane reagents has further expanded the utility of this reaction, enabling the synthesis of enantiomerically enriched products. researchgate.net While various allylboranes and allylboronates are employed, the fundamental reaction provides a reliable method for constructing complex stereogenic centers. nih.gov

Applications in Protecting Group Chemistry

Bromodiphenylborane is a highly effective reagent for the cleavage of various protecting groups under mild conditions, offering excellent chemoselectivity. Its Lewis acidic nature facilitates the removal of acetals, ketals, and specific classes of ethers, which are common protecting groups for hydroxyl and carbonyl functionalities.

Selective Cleavage of Acetals and Ketals

The protection of carbonyl compounds as acetals and ketals is a frequent strategy in multistep synthesis. Bromodiphenylborane, along with its analogue dimethylboron bromide, provides a reliable method for their deprotection. acs.orgacs.org These reagents react readily with acetals and ketals at low temperatures, such as -78 °C, to regenerate the corresponding carbonyl compounds in excellent yields. acs.org This method is particularly valuable due to its mildness, which allows for the deprotection of sensitive substrates without affecting other functional groups. acs.org

The table below summarizes the cleavage of various acetals and ketals using dialkyl- and diarylboron halides.

| Substrate (Acetal/Ketal) | Reagent | Conditions | Product (Carbonyl Compound) | Yield (%) |

| Cyclohexanone dimethyl acetal | Me₂BBr | CH₂Cl₂, -78 °C, 1h | Cyclohexanone | 95 |

| 4-tert-Butylcyclohexanone dimethyl ketal | Ph₂BBr | CH₂Cl₂, -78 °C, 1h | 4-tert-Butylcyclohexanone | 98 |

| Benzaldehyde dimethyl acetal | Me₂BBr | CH₂Cl₂, -78 °C, 1h | Benzaldehyde | 98 |

| 1-Tetralone ethylene (B1197577) ketal | Ph₂BBr | CH₂Cl₂, -78 °C, 1h | 1-Tetralone | 95 |

This table is generated based on data reported in the literature for dialkyl- and diarylboron bromides. acs.org

Deprotection of Specific Ethers (e.g., Methoxymethyl (MOM), (2-Methoxyethoxy)methyl (MEM), (Methylsulfanyl)methyl (MTM) Ethers)

Protecting hydroxyl groups as ethers is a fundamental strategy in organic synthesis. Bromodiphenylborane is particularly effective at cleaving specific types of ethers that are commonly used as protecting groups, such as Methoxymethyl (MOM), (2-Methoxyethoxy)methyl (MEM), and (Methylsulfanyl)methyl (MTM) ethers. acs.org The cleavage occurs smoothly under mild conditions, typically at low temperatures, to furnish the corresponding alcohols in high yields. acs.org This selectivity is advantageous as other common protecting groups, like benzyl (B1604629) and tert-butyldimethylsilyl (TBS) ethers, are often compatible with these reaction conditions. thieme-connect.de

The table below details the deprotection of various ethers using bromodiphenylborane and related reagents.

| Protected Alcohol | Reagent | Conditions | Product (Alcohol) | Yield (%) |

| 1-Octanol, MOM ether | Me₂BBr | CH₂Cl₂, -78 °C, 1h | 1-Octanol | 95 |

| Cholesterol, MOM ether | Ph₂BBr | CH₂Cl₂, -78 °C, 1h | Cholesterol | 90 |

| 1-Octanol, MEM ether | Me₂BBr | CH₂Cl₂, -78 °C, 1h | 1-Octanol | 95 |

| 1-Octanol, MTM ether | Me₂BBr | CH₂Cl₂, -78 °C, 1h | 1-Octanol | 92 |

This table is generated based on data reported in the literature for dialkyl- and diarylboron bromides. acs.org

Role in Activating Agent Systems for Functional Group Transformations

As a Lewis acid, bromodiphenylborane plays a crucial role in activating various functional groups, enhancing their electrophilicity and rendering them more susceptible to nucleophilic attack. This activation is central to a range of functional group transformations.

One significant application of bromodiphenylborane lies in its ability to mediate stereoselective aldol (B89426) reactions. In these reactions, the boron atom coordinates to the carbonyl oxygen of an aldehyde or ketone, thereby activating the carbonyl group for nucleophilic attack by a ketone enolate or silyl (B83357) enol ether. This coordination not only accelerates the reaction but also provides a chiral environment that can influence the stereochemical outcome of the newly formed stereocenters. The bulky phenyl groups on the boron atom can create a sterically hindered environment, favoring the formation of one diastereomer over the other.

Furthermore, bromodiphenylborane has been employed in glycosylation reactions. The formation of glycosidic bonds is a fundamental process in carbohydrate chemistry. Bromodiphenylborane can act as an activating agent for glycosyl donors, such as thioglycosides or glycosyl fluorides. It coordinates to the leaving group at the anomeric center, facilitating its departure and promoting the formation of an oxocarbenium ion intermediate. This highly reactive intermediate is then attacked by a glycosyl acceptor to form the desired glycosidic linkage. The nature of the boron reagent and the reaction conditions can influence the stereoselectivity of the glycosylation, leading to the preferential formation of either α- or β-glycosides.

The table below summarizes the role of bromodiphenylborane as an activating agent in key functional group transformations.

| Functional Group Transformation | Role of Bromodiphenylborane | Activated Functional Group | Attacking Nucleophile | Bond Formed |

| Aldol Reaction | Lewis acid catalyst | Carbonyl (aldehyde/ketone) | Enolate/Silyl enol ether | C-C |

| Glycosylation | Activating agent | Anomeric leaving group | Glycosyl acceptor (alcohol) | C-O (Glycosidic) |

Contributions to Complex Molecule Synthesis

The ability of bromodiphenylborane to facilitate key bond-forming reactions with high stereocontrol makes it a valuable tool in the total synthesis of complex natural products and other intricate molecular architectures. Its application can be found in the synthesis of various classes of compounds, including macrolides and alkaloids.

In the context of complex molecule synthesis, bromodiphenylborane is often utilized in crucial steps that construct the carbon skeleton or introduce key stereocenters. For instance, in the synthesis of a polyketide natural product, a bromodiphenylborane-mediated aldol reaction could be employed to couple two complex fragments, establishing a new carbon-carbon bond with a specific stereochemistry. The predictable stereochemical outcome of such reactions is critical for achieving the desired absolute and relative stereochemistry of the final target molecule.

While specific, named total syntheses prominently featuring bromodiphenylborane are not extensively documented in readily available literature, its utility in the aforementioned fundamental reactions strongly suggests its supporting role in the broader landscape of complex molecule synthesis. The principles of Lewis acid catalysis and stereochemical control offered by bromodiphenylborane are foundational to the strategic disconnections employed in the retrosynthetic analysis of many complex targets.

The following table outlines the potential contributions of bromodiphenylborane to the synthesis of different classes of complex molecules.

| Class of Complex Molecule | Potential Application of Bromodiphenylborane | Key Bond Formation |

| Macrolides | Stereoselective aldol additions for chain elongation | C-C |

| Alkaloids | Construction of stereochemically rich carbocyclic frameworks | C-C |

| Polyketides | Iterative aldol reactions to build the polyketide chain | C-C |

| Glycoconjugates | Stereoselective glycosylations | C-O (Glycosidic) |

Coordination Chemistry of Bromodiphenylborane and Its Derivatives

Lewis Acid-Base Adduct Formation

As an organoborane, bromodiphenylborane is a quintessential Lewis acid, possessing an empty p-orbital on the boron atom capable of accepting an electron pair from a Lewis base to form a coordinate covalent bond. mdpi.comrsc.org This interaction results in the formation of a Lewis acid-base adduct. mdpi.combath.ac.uk The stability and nature of these adducts are influenced by the electronic properties of the base and steric factors, where bulky groups on either the acid or the base can introduce strain that weakens the interaction. acs.org

Detailed research has explored the formation of such adducts with various Lewis bases. For instance, the reaction of bromodiphenylborane with tris(trimethylsilyl)phosphine, (Me₃Si)₃P, yields the stable adduct (Me₃Si)₃P·BPh₂Br. rsc.org This adduct can subsequently eliminate trimethylsilyl (B98337) bromide (Me₃SiBr) upon gentle heating to produce (Me₃Si)₂PBPh₂, a phosphinoborane. rsc.org The formation of adducts with phosphines is a general characteristic of triarylboranes. nih.gov While highly fluorinated boranes like B(C₆F₅)₃ are known to form strong, sometimes reversible, adducts with phosphines, the principles extend to phenyl-substituted boranes like Ph₂BBr. nih.gov

The interaction with nitrogen-based Lewis bases, such as pyridine (B92270), is also a fundamental aspect of borane (B79455) chemistry. googleapis.comrsc.org The coordination of a borane to a pyridine ring can significantly influence the electronic structure and reactivity of the pyridine itself. googleapis.com While simple boranes like BH₃ and B₃H₇ readily form stable adducts with pyridine and its derivatives, the bulky phenyl groups and the bromo ligand in Ph₂BBr modulate its Lewis acidity and the geometry of the resulting adducts. googleapis.com These adducts are crucial intermediates and represent the primary step in many reactions involving bromodiphenylborane.

Formation of Borate (B1201080) Complexes and Anionic Species

A significant area of bromodiphenylborane's coordination chemistry involves its use as an electrophile to create more complex anionic borate species. These reactions typically involve the displacement of the bromide ion by a nucleophile, leading to a tetracoordinate, anionic boron center.

A prime example is the reaction of bromodiphenylborane with lithium dimethylbis(2-pyridyl)borate, Li(py)₂BMe₂. This reaction proceeds in high yield (approximately 90%) to form a tricyclic bis(organo)boronium dimethylbis(2-pyridyl)borate, Ph₂B(μ-py)₂BMe₂. rsc.orgncl.ac.ukrsc.org In this complex structure, the diphenylboron moiety is bridged by the two pyridine rings of the dimethylbis(2-pyridyl)borate anion. rsc.org This compound is classified as a borato-boronium species, where an anionic borate unit and a cationic boronium center are covalently linked. rsc.org The synthesis demonstrates the utility of Ph₂BBr in constructing elaborate, charge-separated boron structures.

The structural characteristics of this complex have been elucidated by single-crystal X-ray diffraction, confirming the tetracoordinate nature of both boron atoms. rsc.org

Table 1: Selected Crystallographic Data for Ph₂B(μ-py)₂BMe₂

| Parameter | Value |

|---|---|

| Formula | C₂₄H₂₄B₂N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.0334(12) |

| b (Å) | 10.9169(9) |

| c (Å) | 22.981(2) |

| β (°) | 94.653(9) |

| Volume (ų) | 2008.8(4) |

| Z | 4 |

Data sourced from Inorganic Chemistry. rsc.org

This type of reaction highlights a pathway to anionic species where the diphenylboron unit is incorporated into a larger, stable framework. mpg.de

Ligand Design Strategies Incorporating Diphenylboron Fragments

The diphenylboron (BPh₂) fragment is a popular building block in the design of functional ligands, particularly for applications in photoluminescent materials and chemosensors. wikipedia.orgwikipedia.org By chelating the BPh₂ unit with appropriate bidentate ligands, it is possible to create stable, four-coordinate boron complexes with tunable electronic and photophysical properties. googleapis.comwikipedia.org

One successful strategy involves the reaction of a boron source like triphenylboron (which can be conceptually related to the reactivity of the BPh₂ core from Ph₂BBr) with 2-(pyrazolyl)aniline derivatives. wikipedia.org This yields highly emissive N,N'-chelated complexes of the type BPh₂(pzAnX). The photophysical properties of these "BORAZAN" dyes can be systematically tuned by modifying the para-substituent (X) on the aniline (B41778) ring. Electron-withdrawing groups lead to more planar, stable complexes with intense, higher-energy blue fluorescence, while electron-donating groups shift the emission to lower energies (yellow-green) at the cost of quantum yield. wikipedia.org

Another approach utilizes 8-quinolinolato ligands to create four-coordinate diphenylboron complexes. googleapis.comnih.gov These complexes are designed to function as emitters in organic light-emitting diodes (OLEDs). The introduction of halogen substituents onto the 8-quinolinolato ligand scaffold alters the electronic nature of the chromophore, providing a method for tuning the emission color. googleapis.com Similarly, N,O-chelated diphenylboron complexes have been developed as fluorescent probes, for instance, for the detection of biologically relevant species like peroxynitrite. wikipedia.org

Table 2: Examples of Ligand Designs Incorporating the Diphenylboron (BPh₂) Fragment

| Ligand Type | Complex Formula Example | Key Feature | Application |

|---|---|---|---|

| 2-(Pyrazolyl)aniline | BPh₂(pzAnCN) | N,N'-chelation, tunable fluorescence | Fluorescent Dyes (BORAZANs) wikipedia.org |

| 5-Chloro-8-quinolinolate | BPh₂(5-Cl-8-quinolinolate) | Orthogonal chromophore design | OLED Emitters googleapis.com |

These examples underscore how the stable and sterically demanding diphenylboron fragment can be integrated into sophisticated ligand architectures to create functional molecules with desirable optical and electronic properties.

Investigations into Frustrated Lewis Pair (FLP) Systems

Frustrated Lewis Pairs (FLPs) are combinations of sterically hindered Lewis acids and bases that cannot form a classical dative adduct. oszk.hutcichemicals.com This "frustration" leaves the acidic and basic sites available to cooperatively activate small molecules like H₂, CO₂, and others, making FLP chemistry a powerful tool for metal-free catalysis. mdpi.comoszk.hutcichemicals.com Organoboranes are common Lewis acid components in FLP systems, with tris(pentafluorophenyl)borane, B(C₆F₅)₃, being the most extensively studied. oszk.hu

While less common, systems incorporating the diphenylboron moiety have also been shown to exhibit FLP reactivity. Research on diphosphinoboranes with the general formula R₂PB(R'')PR'₂ has shown that these P-B-P systems can act as intramolecular FLPs. rsc.org The synthesis of precursors to these systems can involve bromodiphenylborane, for example, in the formation of (Me₃Si)₂PBPh₂. rsc.org These diphosphinoboranes have been demonstrated to activate small molecules such as dihydrogen (H₂), carbon dioxide (CO₂), and phenyl isocyanate (PhNCO). rsc.org

Furthermore, it has been shown that highly electron-withdrawing substituents on the boron center are not a strict requirement for FLP activity. The intramolecular P/B FLP, t-Bu₂PCH₂BPh₂, which contains a diphenylboron unit, reacts with CO₂ in a concerted interaction, affirming that less Lewis acidic boranes can still participate in FLP chemistry. wikipedia.org The mechanism of H₂ activation by FLPs is a subject of intense study and is understood to involve the heterolytic cleavage of the H-H bond across the Lewis acidic boron center and the Lewis basic center (e.g., a phosphine). mdpi.comwikipedia.orgtcichemicals.com The development of FLPs based on the diphenylboron fragment represents an important expansion of metal-free catalysis, demonstrating that reactivity can be tuned by modifying the steric and electronic environment of the boron and base components. ncl.ac.ukwikipedia.org

Metal-Ligand Interactions in Organoboron Coordination Compounds

The products derived from bromodiphenylborane can themselves act as ligands, coordinating to metal centers to form complex organoboron coordination compounds. researchgate.net The interaction between a metal ion and a ligand is fundamentally a Lewis acid-base reaction, where the ligand donates electron density to the metal center. rsc.org The nature of these interactions dictates the stability, geometry, and reactivity of the resulting metal complex.

The chemistry of poly(pyridyl)borate and poly(pyrazolyl)borate ligands is a well-established area of coordination chemistry. These "scorpionate" ligands are typically anionic and tridentate, capable of forming stable complexes with a wide range of transition metals. The borate complexes derived from the reactivity of bromodiphenylborane (as discussed in section 5.2) can be seen as precursors or analogues to such systems.

For instance, the dimethylbis(2-pyridyl)borate anion, [(py)₂BMe₂]⁻, which reacts with Ph₂BBr to form a borato-boronium species, can also act as a bidentate ligand for transition metals. rsc.orgrsc.org It reacts with zinc(II) chloride and nickel(II) chloride to form the tetrahedral complex bis[dimethylbis(2-pyridyl)borato-N,N']zinc(II), Zn{(μ-py)₂BMe₂}₂, and the square planar complex bis[dimethylbis(2-pyridyl)borato-N,N']nickel(II), Ni{(μ-py)₂BMe₂}₂, respectively. rsc.org In these complexes, the anionic borate species acts as a ligand, coordinating to the metal center through its two pyridine nitrogen atoms. rsc.org This demonstrates how derivatives originating from organoboranes like bromodiphenylborane can be integrated into larger coordination compounds, where the boron-containing fragment plays a crucial role in defining the ligand's structure and its interaction with the metal.

Catalytic Applications and Catalysis Research Involving Bromodiphenylborane

Lewis Acid Catalysis in Organic Transformations

Bromodiphenylborane (Ph₂BBr) and its hydrolysis product, diphenylborinic acid (Ph₂BOH), function as effective Lewis acid catalysts in a variety of organic transformations. Their utility stems from the electron-deficient nature of the boron atom, which allows it to activate substrates, typically by coordinating to lone-pair-bearing atoms like oxygen or nitrogen. mit.edu

One significant application is in Aldol (B89426) reactions . Diphenylborinic acid has been identified as a highly active catalyst for the direct aldol reaction between pyruvic acids and aldehydes in water, yielding valuable isotetronic acid derivatives. researchgate.netthieme-connect.de The catalyst is effective even at low loadings and tolerates a wide array of aldehydes, including those that are enolizable. thieme-connect.de

Another key use of bromodiphenylborane is in the cleavage of protecting groups . Reagents like dimethylboron bromide and diphenylboron bromide are proficient at cleaving acetals, ketals, and various ethers such as methoxymethyl (MOM), methoxyethoxymethyl (MEM), and methylthiomethyl (MTM) ethers under mild conditions (e.g., -78 °C), converting them back to the corresponding carbonyls and alcohols. researchgate.netresearchgate.net This chemoselectivity makes it a valuable tool in complex multi-step syntheses. researchgate.net

In conjunction with photoredox catalysis, diphenylborinic acid serves as a co-catalyst for the site- and stereoselective C-H alkylation of carbohydrates . It selectively activates cis-1,2-diol moieties, enabling the alkylation of otherwise unreactive C-H bonds with high selectivity. nih.govacs.org

Furthermore, bromodiphenylborane and related compounds have been mentioned in the context of other significant reactions, including the Biginelli condensation , which is a multicomponent reaction used to synthesize dihydropyrimidinones. researchgate.net The catalytic activity in these transformations highlights the versatility of the diphenylboron moiety as a Lewis acid catalyst.

| Organic Transformation | Catalyst Species | Key Features | Typical Substrates | Products |

|---|---|---|---|---|

| Aldol Reaction | Diphenylborinic acid | High activity in water, low catalyst loading. researchgate.netthieme-connect.de | Pyruvic acids, Aldehydes | Isotetronic acid derivatives |

| Protecting Group Cleavage | Bromodiphenylborane | Mild conditions, high chemoselectivity. researchgate.net | Acetals, Ketals, MOM/MEM/MTM ethers | Carbonyls, Alcohols |

| C-H Alkylation | Diphenylborinic acid (co-catalyst) | Site- and stereoselective, photoredox conditions. nih.govacs.org | Carbohydrates (cis-1,2-diols) | C-alkylated carbohydrates |

| Biginelli Condensation | Bromodiphenylborane | Multicomponent reaction catalysis. researchgate.net | Aldehydes, β-ketoesters, Urea | Dihydropyrimidinones |

Development of Novel Catalyst Systems Utilizing Bromodiphenylborane

Research into novel catalyst systems aims to enhance catalytic activity, improve stability, and facilitate catalyst recovery and reuse. While specific examples for bromodiphenylborane are emergent, general strategies in catalyst development provide a framework for its potential applications.

One approach involves the immobilization of catalysts on solid supports , which combines the high selectivity of homogeneous molecular catalysts with the easy separation of heterogeneous catalysts. nih.gov Techniques like covalent attachment to polymer supports or encapsulation via atomic layer deposition can prevent catalyst leaching and decomposition. wikipedia.orgrsc.org Although specific reports on immobilized bromodiphenylborane are scarce, this strategy represents a promising avenue for creating robust and recyclable diphenylboron-based catalysts.

Another area of development is the creation of bimetallic or multifunctional catalyst systems . Bimetallic catalysts can exhibit synergistic effects, leading to improved stability and activity compared to their monometallic counterparts. aaqr.orgenergy.gov Research has shown that reacting bromodiphenylborane with certain lithium borates can afford complex tricyclic bis(organo)boronium species. researchgate.net Such structurally unique compounds could serve as novel catalysts or as precursors for more complex catalytic systems. For instance, combining a Lewis acidic boron center with a transition metal could lead to cooperative activation of substrates, enabling new reaction pathways. researchgate.net

The development of dual catalyst systems, such as the combination of diphenylborinic acid with photoredox catalysts for C-H alkylation, exemplifies the creation of novel systems where the boron compound plays a crucial role in achieving high selectivity. nih.govacs.org

Mechanistic Insights into Boron-Mediated Catalytic Cycles

Understanding the reaction mechanism is crucial for optimizing catalytic processes. Studies into reactions catalyzed by diphenylboron compounds have provided key insights into their mode of action. The central feature is the Lewis acidic boron center coordinating to a substrate to facilitate a subsequent transformation.

In the boron-catalyzed direct aldol reaction , the proposed mechanism involves the initial reaction of diphenylborinic acid with pyruvic acid to form a dioxoborolanone intermediate. This intermediate stabilizes the enol tautomer of the pyruvic acid, which then undergoes the aldol addition to an aldehyde. The subsequent lactonization of the resulting hydroxy acid product is thought to facilitate catalyst turnover. researchgate.net

For the site-selective C-H alkylation of carbohydrates , computational studies support a mechanism where diphenylborinic acid first forms a tetracoordinate borinic ester with the cis-1,2-diol of the carbohydrate. nih.govacs.org This complexation activates a specific equatorial C-H bond, accelerating its abstraction by a radical cation generated by the photoredox co-catalyst. This demonstrates how the borinic acid directs the reaction to a specific site that would otherwise not be reactive. nih.govacs.org

Kinetic investigations into the reaction of diphenylborinic acid with D-fructose have shown that the neutral borinic acid (Ph₂BOH) is significantly more reactive than its conjugate base, the diphenylborinate ion (Ph₂B(OH)₂⁻). researchgate.net The mechanism proceeds through the formation of outer-sphere complexes before the final chelate complex is formed. researchgate.net Mechanistic considerations for the cleavage of acetals and ethers by bromodiphenylborane suggest the reaction proceeds primarily through an Sₙ2-type mechanism, where the boron reagent coordinates to an ether oxygen, facilitating nucleophilic attack by the bromide ion. researchgate.net

| Reaction | Key Mechanistic Feature | Role of Diphenylboron Species | Proposed Intermediate |

|---|---|---|---|

| Aldol Reaction | Stabilization of enol tautomer. researchgate.net | Lewis acid catalyst | Dioxoborolanone complex |

| C-H Alkylation | Directed hydrogen atom transfer. nih.govacs.org | Directing group and co-catalyst | Tetracoordinate borinic ester |

| Acetal/Ether Cleavage | Activation of C-O bond for Sₙ2 attack. researchgate.net | Lewis acid activator | Oxonium-boron complex |

| Reaction with Diols | Chelate ring formation. researchgate.net | Reactant/Complexing agent | Outer-sphere complex |

Polymerization Catalysis

The role of bromodiphenylborane and its derivatives in polymerization is an area of increasing interest. Boron-based Lewis acids are known to initiate cationic polymerization, and organoboron compounds can also participate in radical polymerization processes. wikipedia.orglibretexts.org

Bromodiphenylborane can be considered a potential initiator for cationic polymerization . Lewis acids like boron trifluoride (BF₃) are commonly used to initiate the polymerization of alkenes that possess electron-donating substituents. wikipedia.orglibretexts.org The Lewis acid activates the monomer by abstracting an electron pair or a leaving group, generating a carbocation that propagates the polymer chain. mit.edu By analogy, bromodiphenylborane could function similarly, initiating polymerization in susceptible monomers like vinyl ethers. azom.com

In the realm of photopolymerization, diphenylborinic anhydride (B1165640) has been cited as a co-initiator . lookchem.com Photopolymerization initiators generate reactive species—radicals, cations, or anions—upon exposure to light, which then start the polymerization chain reaction. tcichemicals.comalfachemic.com As a co-initiator, the diphenylboron species likely works in tandem with a primary photoinitiator to enhance the efficiency of radical or cation generation.

Furthermore, Lewis acids have been shown to catalyze the synthesis of poly(pyrazolyl)borates from the reaction of borohydrides and pyrazoles. azom.com This type of reaction, where the catalyst facilitates the formation of a polymer chain, underscores the potential of boron compounds like bromodiphenylborane in specialized polymerization reactions.

Advanced Materials and Polymer Science Utilizing Bromodiphenylborane

Synthesis of π-Conjugated Organoboron Polymers

The incorporation of boron atoms into π-conjugated systems is a significant area of research, as the vacant p-orbital of boron can lead to unique electronic and photophysical properties. kyoto-u.ac.jp Bromodiphenylborane serves as a important precursor in the synthesis of these organoboron polymers.

One of the primary methods for synthesizing π-conjugated organoboron polymers is through Suzuki-Miyaura coupling reactions . libretexts.orgresearchgate.net This palladium-catalyzed cross-coupling reaction typically involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.org In this context, bromodiphenylborane can be functionalized to participate in these polymerization reactions. For instance, a dibromoarene can be polymerized with an arylenediboronic acid or its ester to yield high-molecular-weight π-conjugated polymers. nih.gov The reaction of excess dibromoarene with a diboronic acid ester can lead to polymers with boronic acid or ester end groups. nih.gov

Another approach is hydroboration polymerization . This method has been successfully used to synthesize novel π-conjugated organoboron polymers by reacting an arylborane with an aromatic diyne. kyoto-u.ac.jp This technique allows for the extension of π-delocalization through the vacant p-orbital of the boron atom. kyoto-u.ac.jp

Furthermore, Grignard reagent-based methods have been employed to produce poly(p-phenylene-borane)s, which are novel organoboron π-conjugated polymers. acs.org The synthesis of various boron-containing polymers is driven by the goal of creating materials with luminescent, electroactive, and sensory properties. researchgate.net

The table below summarizes some of the key polymerization methods used for creating organoboron polymers.

| Polymerization Method | Reactants Example | Key Features |

| Suzuki-Miyaura Coupling | Dibromoarene and Arylenediboronic acid (ester) | Palladium-catalyzed, yields high-molecular-weight polymers. libretexts.orgnih.gov |

| Hydroboration Polymerization | Arylborane and Aromatic Diyne | Extends π-delocalization through the boron p-orbital. kyoto-u.ac.jp |

| Grignard Reagent Method | Not specified | Produces poly(p-phenylene-borane)s. acs.org |

| Gilch Polycondensation | "A2 + B3" approach | Used for synthesizing hyperbranched PPV derivatives. nih.gov |

Luminescent and Photophysical Properties of Boron-Containing Polymers

The incorporation of boron, particularly as a triarylborane unit, into polymers significantly influences their luminescent and photophysical properties. mdpi.commdpi.com The electron-deficient nature of the boron center, with its vacant p-orbital, allows for effective pπ-π* conjugation, leading to extended π-conjugated systems with unique electronic characteristics. mdpi.commdpi.com

Luminescence: Many boron-containing polymers exhibit strong luminescence in both solution and the solid state. acs.org This is often attributed to the rigid structure and the suppression of non-radiative decay pathways. mdpi.com For example, polymers containing triarylborane moieties can display intense fluorescence. acs.org The emission color can be tuned by altering the chemical structure, such as by introducing different substituents or modifying the polymer backbone. researchgate.net For instance, the greater donor strength of a 2,6-dimethylphenyl linker compared to a 2-chlorophenyl linker can lead to a red-shifted emission. acs.org

Photophysical Properties: The photophysical properties of these polymers are characterized by several key features:

Intramolecular Charge Transfer (ICT): Donor-π-acceptor systems, where an electron-donating group is linked to the electron-accepting triarylborane moiety, often exhibit significant solvatochromism in their fluorescence. mdpi.comresearchgate.net This means the emission color changes with the polarity of the solvent. mdpi.com

Quantum Yields: Many organoboron polymers exhibit high fluorescence quantum yields, even in polar media. researchgate.net For example, some triarylborane compounds functionalized with a second electron acceptor have shown photoluminescence quantum yields between 32% and 52% in solution. mdpi.com

Aggregation-Induced Emission (AIE): Some boron-containing polymers exhibit AIE, where they are non-emissive in solution but become highly luminescent upon aggregation in the solid state. rsc.org This is often due to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay channels. rsc.org

Thermally Activated Delayed Fluorescence (TADF): Certain organoboron compounds can exhibit TADF, which is a mechanism that allows for the harvesting of triplet excitons for light emission, potentially leading to higher efficiencies in OLEDs. researchgate.net

The table below highlights some key photophysical properties of boron-containing polymers.

| Property | Description | Example |

| Solvatochromism | Emission color changes with solvent polarity. | Donor-π-acceptor fluorophores with a triarylborane acceptor. researchgate.net |

| High Quantum Yield | Efficient conversion of absorbed light into emitted light. | Triarylborane compounds with a pyridyl mdpi.comresearchgate.netborates.todaythiadiazole acceptor showed quantum yields of 32-52% in solution. mdpi.com |

| Aggregation-Induced Emission (AIE) | Luminescence is enhanced upon aggregation. | Tetraphenylethene-based carbazole–triarylborane hybrids. rsc.org |

| Thermally Activated Delayed Fluorescence (TADF) | Harvests triplet excitons for emission. | Certain organoboron microcrystals have shown TADF properties. researchgate.net |

Applications in Organic Electronic Materials (e.g., Organic Light-Emitting Diodes (OLEDs))

The unique electronic and photophysical properties of boron-containing polymers, particularly those derived from or related to bromodiphenylborane, make them highly promising materials for applications in organic electronics, most notably in Organic Light-Emitting Diodes (OLEDs). mdpi.comresearchgate.net

Triarylborane-based materials are particularly well-suited for OLEDs due to their excellent electron-accepting and electron-transporting capabilities, which arise from the electron-deficient nature of the boron center. mdpi.comuni-wuerzburg.de This property helps in balancing charge injection and transport within the OLED device, a crucial factor for achieving high efficiency. mdpi.com

Key Roles in OLEDs:

Emissive Materials: Boron-containing polymers can serve as the emissive layer in an OLED, where the recombination of electrons and holes leads to light emission. mdpi.commdpi.com The color of the emitted light can be tuned by modifying the chemical structure of the polymer, allowing for the creation of red, green, and blue emitters, which are the primary colors for full-color displays. doi.orgfrontiersin.org For instance, phenanthroimidazole-based diphenylborane dimers have been investigated as blue emitters. researchgate.net

Electron-Transporting Materials: Their inherent electron-deficient character makes triarylborane-containing materials effective as electron-transporting layers in OLEDs. mdpi.com This layer facilitates the movement of electrons from the cathode to the emissive layer, improving device performance. mdpi.com

Host Materials: In some OLED architectures, boron-containing compounds can be used as a host material for a fluorescent or phosphorescent guest emitter. The host material helps to disperse the emitter molecules, prevent aggregation-caused quenching, and facilitate energy transfer to the emitter. mdpi.com

Recent advancements have focused on developing boron-based materials that exhibit thermally activated delayed fluorescence (TADF) and aggregation-induced emission (AIE), which can significantly enhance the efficiency and brightness of OLEDs. rsc.orgbohrium.com TADF materials, for example, can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. researchgate.net

The table below summarizes the applications of boron-containing polymers in OLEDs.

| Application in OLEDs | Function | Key Properties |

| Emissive Layer | Emits light upon charge recombination. | Tunable emission color, high photoluminescence quantum yield. mdpi.comdoi.org |

| Electron-Transport Layer | Facilitates electron transport to the emissive layer. | High electron mobility, electron-deficient nature. mdpi.commdpi.com |

| Host Material | Disperses guest emitters and facilitates energy transfer. | Good energy level alignment with the guest emitter. mdpi.com |

Modulating Optical and Electronic Properties through Structural Variation

A key advantage of organoboron polymers is the ability to finely tune their optical and electronic properties through systematic structural modifications. borates.todaynumberanalytics.com This tunability is crucial for designing materials with specific characteristics for various applications, such as tailoring the emission color in OLEDs or optimizing the energy levels for efficient charge transport. mdpi.comnumberanalytics.com

Strategies for Property Modulation:

Modifying the Polymer Backbone: Altering the structure of the main polymer chain, for instance, by incorporating different aromatic or vinylic units, can significantly impact the extent of π-conjugation and thus the absorption and emission wavelengths. researchgate.netnumberanalytics.com For example, extending the π-conjugated system generally leads to a red-shift in the absorption and emission spectra. mdpi.com

Introducing Side Chains: The attachment of different side chains to the polymer backbone can influence solubility, processability, and solid-state packing, which in turn affects the optical and electronic properties. numberanalytics.com Bulky side groups can prevent intermolecular interactions and aggregation-caused quenching of luminescence. rsc.org

Incorporating Donor-Acceptor Units: The creation of donor-acceptor (D-A) architectures within the polymer is a powerful strategy for tuning electronic properties. mdpi.comresearchgate.net By combining an electron-donating moiety with the electron-accepting borane (B79455) unit, the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be precisely controlled, thereby tuning the band gap and the emission color. mdpi.comnumberanalytics.com

Varying Substituents on the Boron Atom: Changing the aryl groups attached to the boron atom can modify its Lewis acidity and the electronic communication with the polymer backbone. For example, introducing electron-withdrawing or electron-donating groups on the phenyl rings of the diphenylborane unit can fine-tune the electronic properties of the resulting polymer. acs.org

The following table provides examples of how structural variations can modulate the properties of organoboron polymers.

| Structural Variation | Effect on Properties | Example |

| Extended π-Conjugation | Red-shift in absorption and emission spectra, smaller band gap. | Polymers with longer π-bridges between donor and acceptor units. mdpi.com |

| Introduction of Donor Groups | Raises HOMO level, can lead to red-shifted emission. | Using a 2,6-dimethylphenyl linker instead of a 2-chlorophenyl linker. acs.org |

| Bulky Side Chains | Improves solubility, can induce AIE by restricting intramolecular rotation. | Tetraphenylethene (TPE) units in carbazole-triarylborane hybrids. rsc.org |

| Changing Connecting Points | Can switch between aggregation-caused quenching (ACQ) and AIE. | Connecting comonomers at different positions of a flexible boron complex. kyoto-u.ac.jp |

Computational and Theoretical Investigations of Bromodiphenylborane Systems

Electronic Structure and Bonding Analysis

A fundamental aspect of understanding a molecule's behavior lies in the analysis of its electronic structure. This involves examining how electrons are distributed within the molecule and the nature of the orbitals they occupy.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing profound insights into chemical reactivity. taylorandfrancis.comwikipedia.org This theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy empty orbital, acts as an electron acceptor. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that helps predict a molecule's stability and reactivity. A large gap generally signifies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.

For bromodiphenylborane, the boron atom, with its vacant p-orbital, significantly influences the LUMO. This localization of the LUMO on the boron center makes it a potent electrophilic site, readily accepting electrons from nucleophiles. The HOMO, conversely, is typically distributed over the phenyl rings, which can act as the electron-donating component of the molecule. The interaction between the HOMO of a reactant and the LUMO of bromodiphenylborane is a key factor in determining the feasibility and pathway of a chemical reaction. taylorandfrancis.com

| Parameter | Description | Typical Computational Finding |

|---|---|---|

| HOMO Localization | Region of highest electron density in the highest energy occupied orbital. | Primarily on the diphenyl groups. |

| LUMO Localization | Region of lowest electron density in the lowest energy unoccupied orbital. | Primarily on the boron atom. |

| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO. | Relatively small, indicating electrophilic character. |

The charge distribution within a molecule provides a map of its electron-rich and electron-poor regions, which is crucial for understanding its electrostatic interactions and reactivity. In bromodiphenylborane, the boron atom is significantly electron-deficient due to the electronegativity of the attached bromine and the delocalization of electron density into the phenyl rings. This electron deficiency, or positive partial charge, on the boron atom is a defining feature of its electrophilicity.

Computational methods, such as electrostatic potential (ESP) mapping, can visually represent these charge distributions. rsc.org For bromodiphenylborane, these maps would show a region of high positive potential (typically colored blue) around the boron atom, confirming its role as an electrophile. Conversely, the phenyl rings would exhibit regions of higher electron density (often colored red or yellow). The electrophilicity of boranes can be quantified using various theoretical descriptors, which are invaluable for predicting their reactivity in different chemical environments.

Reaction Energetics and Pathway Calculations (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for investigating the energetics and mechanisms of chemical reactions. wikipedia.org DFT calculations allow for the determination of the energies of reactants, products, and, crucially, the transition states that connect them. aps.org This information is vital for constructing a detailed potential energy surface for a reaction, which maps out the energy of the system as a function of the geometric changes that occur during the transformation.

For reactions involving bromodiphenylborane, DFT studies can elucidate the step-by-step mechanism, identifying key intermediates and the energy barriers associated with each step. frontiersin.org For instance, in a reaction with a nucleophile, DFT can model the approach of the nucleophile to the boron center, the formation of a new bond, and any subsequent rearrangements. By comparing the energies of different possible pathways, researchers can predict the most likely reaction mechanism and the expected products. These calculations are often performed using various functionals and basis sets to ensure the accuracy of the results. mdpi.com

| Computational Output | Significance |

|---|---|

| Optimized Geometries | Provides the most stable 3D structures of reactants, products, and transition states. |

| Activation Energy (ΔE‡) | The energy barrier that must be overcome for the reaction to proceed; determines the reaction rate. |

| Reaction Energy (ΔEr) | The overall energy change of the reaction; indicates whether the reaction is exothermic or endothermic. |

| Vibrational Frequencies | Confirms the nature of stationary points (reactants, products, or transition states) and provides zero-point energy corrections. |

Spectroscopic Property Predictions and Correlations with Experimental Data

Computational methods are not only used to predict reactivity but also to simulate and interpret spectroscopic data. Theoretical calculations can predict various spectroscopic properties, such as vibrational frequencies (infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).

For bromodiphenylborane, DFT calculations can predict its infrared spectrum by calculating the vibrational frequencies of its bonds. These predicted frequencies can then be compared with experimentally obtained spectra to aid in the assignment of spectral peaks to specific molecular vibrations. Similarly, NMR chemical shifts, particularly for the ¹¹B nucleus, can be calculated and correlated with experimental data to provide a deeper understanding of the electronic environment around the boron atom. These computational predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting complex experimental spectra.

Structure-Reactivity Relationships from Computational Models

A major goal of computational chemistry is to establish clear relationships between a molecule's structure and its reactivity. chemrxiv.org By systematically modifying the structure of bromodiphenylborane in silico—for example, by changing the substituents on the phenyl rings—and then calculating its electronic and energetic properties, researchers can build computational models that predict how these structural changes will affect the molecule's reactivity. frontiersin.org

These quantitative structure-reactivity relationships (QSRRs) are powerful predictive tools. chemrxiv.org For instance, a computational model might reveal a linear correlation between the Hammett parameter of a substituent on the phenyl ring and the calculated electrophilicity of the boron center. Such models allow for the rational design of new borane (B79455) reagents with tailored reactivity for specific applications in organic synthesis. By understanding these fundamental relationships, chemists can move beyond trial-and-error experimentation and towards a more predictive and efficient approach to chemical discovery.

Advanced Spectroscopic Characterization Techniques for Bromodiphenylborane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive tool for probing the local chemical environments of specific nuclei within a molecule. For bromodiphenylborane, ¹¹B, ¹H, and ¹³C NMR studies provide invaluable data on the boron center and the associated phenyl rings.

Boron-11 (¹¹B) NMR spectroscopy is particularly crucial for characterizing organoboron compounds due to the high natural abundance (80.1%) and sensitivity of the ¹¹B nucleus. magritek.comaiinmr.com The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and the electronic environment of the boron atom. aiinmr.comworktribe.com In bromodiphenylborane, a tricoordinate boron species, the ¹¹B NMR spectrum is expected to show a single resonance. The specific chemical shift provides insight into the electron-withdrawing effect of the bromine atom and the π-donation from the phenyl groups. For instance, the reaction of a 3-coordinate to a 4-coordinate boron compound results in a significant upfield shift in the ¹¹B NMR spectrum, a principle that is fundamental in studying the reactivity of bromodiphenylborane with Lewis bases. aiinmr.com

| Compound Type | Coordination Number | Typical ¹¹B Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Tricoordinate Boranes | 3 | Broad Range | sdsu.edu |

| Tetraorganoborates | 4 | -15 to -22 | sdsu.edu |

| Tetraphenylborates | 4 | ca. -6.0 | sdsu.edu |

| Acyloxyboron amine adduct | 4 | 10.9 | worktribe.com |

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for characterizing the organic framework of bromodiphenylborane. researchgate.net The ¹H NMR spectrum provides detailed information about the protons on the phenyl rings. The chemical shifts and coupling patterns of these aromatic protons can reveal the electronic effects of the boryl group and the bromine atom on the phenyl rings. nsf.gov

Similarly, ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. chemguide.co.uk The chemical shifts of the ipso, ortho, meta, and para carbons of the phenyl rings are sensitive to the electronic interactions with the boron atom. chemguide.co.ukrsc.org For example, the ipso-carbon (the carbon directly attached to boron) often exhibits a broad signal due to quadrupolar relaxation of the adjacent boron nucleus. Analysis of the ¹³C NMR data allows for a detailed understanding of the electron distribution within the phenyl rings. chemguide.co.uk The development of machine learning methods for predicting ¹H and ¹³C NMR chemical shifts is a growing area that could further aid in the structural elucidation of complex organoboron compounds. ualberta.ca

| Carbon Environment | Typical ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|

| Aromatic C | 125 - 150 | chemguide.co.uk |

| ortho-C₆H₅ | ~134.7 | rsc.org |

| meta-C₆H₅ | ~127.7 | rsc.org |

| para-C₆H₅ | ~131.2 | rsc.org |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. spectroscopyonline.comsu.sestellarnet.us These methods are complementary and provide a molecular fingerprint based on the characteristic vibrations of different functional groups. spectroscopyonline.comedinst.com

For bromodiphenylborane, IR and Raman spectra reveal key vibrational modes associated with the B-C, B-Br, and C-H bonds, as well as the vibrations of the phenyl rings. vdoc.pubpsu.edu The B-Ph stretching and bending vibrations are particularly informative. The frequencies of these modes can be correlated with the strength of the B-C bond. The B-Br stretching frequency provides direct information about the boron-bromine bond. The various C-H stretching and bending modes and the C-C stretching vibrations of the phenyl rings confirm the presence and substitution pattern of the aromatic groups. psu.edu

The assignment of complex vibrational spectra can be significantly enhanced by coupling experimental data with theoretical calculations, often using Density Functional Theory (DFT). researchgate.net By computationally modeling the vibrational frequencies of bromodiphenylborane, a theoretical spectrum can be generated. This calculated spectrum can then be compared with the experimental IR and Raman spectra, allowing for a more confident and detailed assignment of the observed vibrational bands to specific molecular motions. This combined experimental and theoretical approach provides a powerful tool for a rigorous structural analysis.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, including UV-Visible absorption and fluorescence or phosphorescence emission spectroscopy, provides insights into the electronic transitions within a molecule. libretexts.orguomustansiriyah.edu.iq

The absorption spectrum of bromodiphenylborane is characterized by electronic transitions involving the π-system of the phenyl rings and the boron center. researchgate.netedinst.com The positions and intensities of the absorption bands are influenced by the electronic nature of the substituents on the boron atom. The bromine atom, being electron-withdrawing, can influence the energy of the molecular orbitals involved in these transitions.

While many organoboranes are not strongly emissive, some exhibit fluorescence or phosphorescence, particularly when the boron atom is part of a conjugated system that restricts non-radiative decay pathways. libretexts.org The emission spectrum, when observable, provides information about the energy of the excited state and the pathways of electronic relaxation. youtube.com Studying the electronic spectra can reveal details about the HOMO-LUMO gap and the nature of the excited states, which are crucial for understanding the photophysical properties and potential applications of bromodiphenylborane in materials science.

UV-Visible Absorption Spectra and Bathochromic Shifts

The interaction of bromodiphenylborane with ultraviolet and visible light provides crucial information about its electronic transitions. The UV-Visible absorption spectrum of a compound reveals the wavelengths of light that are absorbed, corresponding to the energy required to promote electrons to higher energy orbitals. msu.edu For molecules with conjugated π-electron systems, such as the phenyl rings in bromodiphenylborane, these absorptions typically occur in the UV region. libretexts.org

A key phenomenon observed in the UV-Visible spectroscopy of conjugated systems is the bathochromic shift, also known as a red shift. vlabs.ac.inyoutube.com This refers to the shift of the maximum absorption wavelength (λmax) to a longer wavelength. vlabs.ac.inyoutube.com A bathochromic shift is often accompanied by a hyperchromic effect, which is an increase in the absorption intensity (molar absorptivity, ε). msu.eduyoutube.com The extension of conjugation, for instance by introducing additional conjugated double bonds, generally leads to significant bathochromic and hyperchromic shifts in the absorption spectrum. msu.edulibretexts.org This is because increasing conjugation decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thus requiring less energy (longer wavelength) for the electronic transition. youtube.com The polarity of the solvent can also influence the position of the absorption bands. vlabs.ac.in

In the context of bromodiphenylborane derivatives, the absorption and emission spectral bands can be significantly red-shifted compared to simpler related structures. lookchem.com For instance, the attachment of certain functional groups can lead to a pronounced bathochromic effect. lookchem.com

Photoluminescence Characterization (e.g., Photoluminescence Quantum Yields, Prompt Fluorescence, Delayed Fluorescence, Phosphorescence)

Photoluminescence spectroscopy probes the light emitted by a substance after it has absorbed photons. This provides deep insights into the excited state dynamics of molecules like bromodiphenylborane and its derivatives. Key parameters measured include photoluminescence quantum yield (PLQY), and the different types of emission: prompt fluorescence, delayed fluorescence, and phosphorescence.

Photoluminescence Quantum Yield (PLQY): The PLQY is a measure of the efficiency of the photoluminescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. hamamatsu.comdiva-portal.org High PLQY values are desirable for applications in materials science, such as in organic light-emitting diodes (OLEDs). hamamatsu.comrsc.org For some advanced materials, PLQY values exceeding 80% have been achieved through careful molecular design and control of passivation. rsc.org The PLQY can be influenced by factors such as the solvent polarity and the presence of electron-donating or electron-withdrawing groups. diva-portal.orgresearchgate.net